Methyl 3-quinolin-2-ylprop-2-enoate
Description
Methyl 3-quinolin-2-ylprop-2-enoate is an α,β-unsaturated ester featuring a quinoline moiety at the β-position of the propenoate chain. This compound belongs to a class of heterocyclic derivatives where the quinoline ring—a bicyclic structure combining a benzene ring with a pyridine moiety—imparts unique electronic and steric properties. Such compounds are of interest in medicinal chemistry due to quinoline's prevalence in bioactive molecules, including antimalarials, antivirals, and anticancer agents. The ester functionality enhances reactivity in conjugate addition reactions and cyclization pathways, making it a versatile synthetic intermediate .
Properties
CAS No. |
81124-46-1 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
methyl 3-quinolin-2-ylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)9-8-11-7-6-10-4-2-3-5-12(10)14-11/h2-9H,1H3 |
InChI Key |
JZHPAMDTRMIGJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-quinolin-2-ylprop-2-enoate typically involves the reaction of quinoline derivatives with appropriate esterifying agents. One common method is the condensation of quinoline-3-carbaldehyde with methyl acrylate in the presence of a base, such as sodium methoxide, under reflux conditions. This reaction yields this compound as the main product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or other transition metals may be employed to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-quinolin-2-ylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into quinoline-3-ylpropanoate derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-ylpropanoate derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Methyl 3-quinolin-2-ylprop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-quinolin-2-ylprop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Sulfanyl vs. This modification may reduce ester hydrolysis susceptibility compared to the parent compound.
- Chalcone Hybrid (): Replacing the ester with a ketone introduces a chalcone scaffold, known for bioactivity. The Claisen-Schmidt condensation method contrasts with nucleophilic addition routes for sulfanyl derivatives.
- Phenyl vs. Quinoline: Methyl cinnamate () lacks the quinoline ring, simplifying the structure but eliminating π-π stacking interactions critical for solid-state packing or receptor binding .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points: Quinoline derivatives (e.g., ) exhibit higher melting points due to aromatic stacking and intermolecular π-π interactions, whereas methyl cinnamate is liquid at room temperature.
- Solubility : The sulfanyl analog () may exhibit better solubility in polar solvents due to the sulfur atom’s polarizability, contrasting with the hydrophobic nature of chlorophenyl-substituted chalcones ().
Biological Activity
Methyl 3-quinolin-2-ylprop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that includes a quinoline moiety linked to a propene group. Its molecular formula is with a molecular weight of approximately 185.23 g/mol. The presence of the quinoline ring enhances its reactivity and potential for biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes.
- Enzyme Interaction : The compound may form hydrogen bonds with specific enzymes and receptors, modulating their activity, which can affect cell proliferation and apoptosis pathways.
- Antimicrobial Activity : Studies have indicated significant antimicrobial properties against various pathogens.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. The following table summarizes findings from key research on its efficacy against different microbial strains:
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against certain RNA viruses. Its mechanism involves inhibiting viral replication by targeting viral enzymes.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as HeLa and MCF7.
- Mechanism : It appears to modulate signaling pathways associated with cancer cell survival, particularly by affecting the expression of apoptosis-related proteins.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria using disk diffusion methods to assess inhibition zones against various bacterial strains.
Case Study 2: Anticancer Properties
In a study assessing the anticancer effects on breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.
Pharmacokinetics and Biochemical Pathways
The pharmacokinetics of this compound significantly impact its bioavailability. Factors such as pH, temperature, and the presence of other molecules can influence the compound's stability and interaction with its targets. Quinoline derivatives are known to affect various biochemical pathways depending on their specific structure and target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
